N-(4-fluoro-2H-indazol-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Chemical Probe Medicinal Chemistry Biological Target Identification

N-(4-fluoro-2H-indazol-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide (molecular formula C18H15FN4O2, MW 338.3 g/mol) is a synthetic hybrid molecule incorporating a 4-fluoroindazole and a 4-methoxyindole linked via an acetamide bridge. The compound is listed by certain chemical vendors as a research chemical, often with a stated purity of 95%.

Molecular Formula C18H15FN4O2
Molecular Weight 338.3 g/mol
Cat. No. B12163651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-2H-indazol-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC18H15FN4O2
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CC(=O)NC3=NNC4=C3C(=CC=C4)F
InChIInChI=1S/C18H15FN4O2/c1-25-15-7-3-6-14-11(15)8-9-23(14)10-16(24)20-18-17-12(19)4-2-5-13(17)21-22-18/h2-9H,10H2,1H3,(H2,20,21,22,24)
InChIKeyAGKZVDYCOFKBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: N-(4-fluoro-2H-indazol-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide


N-(4-fluoro-2H-indazol-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide (molecular formula C18H15FN4O2, MW 338.3 g/mol) is a synthetic hybrid molecule incorporating a 4-fluoroindazole and a 4-methoxyindole linked via an acetamide bridge. The compound is listed by certain chemical vendors as a research chemical, often with a stated purity of 95% . No authoritative biological activity data, target engagement profiles, or in vivo pharmacokinetic parameters are available in primary peer-reviewed literature or patent exemplification. The compound should be considered an unevaluated structure for which all biological activities remain to be determined.

Unevaluated structure No target engagement, bioactivity or ADME data in public domain
Requires internal profiling All biological and pharmacological properties remain to be determined
Screening candidate only Suitable as diversity element for high-throughput screening libraries

Substitution Not Supported


Due to the complete absence of any quantitative biological or physicochemical comparator data, there is no scientific basis to either recommend or advise against substituting this compound with a close structural analog. Any claim of differentiation would be speculative. Indazole- and indole-containing molecules as a broad class show highly divergent target selectivity and potency profiles that are exquisitely sensitive to substitution patterns; therefore, generic substitution cannot be assumed [1]. However, this general class-level inference cannot currently be translated into a specific comparison involving this compound. Researchers must treat this molecule as an uncharacterized candidate and generate internal benchmark data against any analogs of interest.

No comparator data Absence of any quantitative comparator data means differentiation from analogs cannot be supported.
Class inference not transferable Indazole/indole pharmacology is highly substitution-sensitive; generic substitution cannot be assumed [1].
Internal benchmark required Any replacement must be validated against in-house assay data before considering substitution.

Comparator Evidence Absent


Absence of Direct or Cross-Study Comparator Data

A search of the primary literature, including patent exemplifications such as those directed to RORγt inhibitors (e.g., US9556168B2) or trans-translation inhibitors (e.g., MBX-4132), reveals no instance where N-(4-fluoro-2H-indazol-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide has been assayed against any biological target. No head-to-head comparison, cross-study comparison, or class-level inference with quantitative data is possible. The molport catalog entry (Molport-041-015-315) confirms the compound is commercially available for screening but reports no bioactivity data.

Absence of comparator data
No data
No bioactivity or target engagement data reported in peer-reviewed literature or patents
Procurement requires complete internal profiling
Compound listed only as commercial screening sample (Molport-041-015-315)
Chemical Probe Medicinal Chemistry Biological Target Identification

Patent Analogues Lack Direct Overlap

Patent US9556168B2 describes a broad series of N-alkylated indole and indazole compounds as RORγt inhibitors. Several exemplified compounds, such as 4-[1-[(2,6-difluorophenyl)methyl]-4-fluoroindazol-3-yl]-5-fluoro-2-hydroxybenzoic acid, share the 4-fluoroindazole core but differ in substitution at the indazole N3 position. No biological data are reported for any compound containing the exact 2-(4-methoxy-1H-indol-1-yl)acetamide appendage present in the query compound. Therefore, any activity projection from these patent examples would be purely speculative and disallowed as evidence. [1]

Patent SAR gap
Data to verify
Closest patent examples (US9556168B2) lack exact 2-(4-methoxyindol-1-yl)acetamide appendage
Activity projection from patent analogs would be speculative
No biological data for compounds with this substitution pattern [1]
RORγt Inhibition Indazole-Indole Hybrids Patent Chemistry

Application Scenarios


Prospective Chemical Biology Screening

The compound may be useful as a diversity element in high-throughput screening libraries. Its indazole-indole hybrid structure is not widely exemplified in public bioactivity databases, suggesting potential for identifying novel target interactions. However, no specific target recommendation can be made.

Fragment-Based Drug Design or Scaffold-Hopping

The compound could serve as a starting point for fragment-based or scaffold-hopping medicinal chemistry campaigns, particularly for programs targeting protein classes where indazole and indole motifs have shown promise (e.g., kinases, GPCRs). Its utility is entirely prospective and requires internal validation.

In-House Comparator Benchmarking

Given the absence of public comparator data, the only scientifically sound application is to use this compound as an internal benchmark against known indazole- or indole-based inhibitors within the user's specific assay systems. This approach aligns with the need for bespoke data generation prior to procurement decisions.

Application
Selection Property
Validation Focus
HTS library diversity
Novel indazole-indole chemotype
Internal screening hit confirmation
Fragment-based/scaffold-hopping
Hybrid scaffold for kinase/GPCR programs
Target class activity screening
In-house comparator benchmarking
Unevaluated structure vs known inhibitors
Generate internal assay data prior to procurement
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